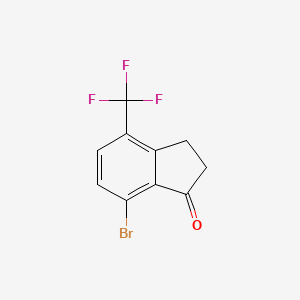

7-Bromo-4-(trifluoromethyl)indan-1-one

Description

Properties

IUPAC Name |

7-bromo-4-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O/c11-7-3-2-6(10(12,13)14)5-1-4-8(15)9(5)7/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSXDVVIPPTHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Trifluoromethyl-Substituted Carboxylic Acid Derivatives

A foundational approach involves the Friedel-Crafts acylation of 3-arylpropionic acids bearing pre-installed trifluoromethyl groups. For instance, 3-(2-bromo-4-(trifluoromethyl)phenyl)propionic acid (A1 ) can undergo cyclization using Lewis acids such as NbCl5 or Tb(OTf)3 to yield 7-bromo-4-(trifluoromethyl)indan-1-one (A2 ) (Scheme 1).

Scheme 1:

Key considerations:

-

Catalyst selection : NbCl5 achieves higher yields (up to 78%) compared to ZnBr2 (≤50%) due to its strong oxophilicity, which facilitates mixed anhydride formation.

-

Regioselectivity : The electron-withdrawing trifluoromethyl group directs cyclization to the para position, while bromine occupies the ortho position relative to the acyl group.

Acyl Chloride Cyclization with Nafion®-H

Acid chlorides derived from 3-arylpropionic acids, such as 3-(2-bromo-4-(trifluoromethyl)phenyl)propionyl chloride (A3 ), cyclize efficiently using Nafion®-H as a solid acid catalyst. This method avoids harsh conditions, achieving 85–90% yields in refluxing benzene (Scheme 2).

Table 1: Catalyst Performance in Acyl Chloride Cyclization

| Catalyst | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Nafion®-H | 80 | 90 | <5% dimerization |

| H2SO4 | 140 | 60 | 15–20% decomposition |

Transition Metal-Catalyzed Carbonylative Cyclization

Palladium-Mediated Carbonylation

Transition metal complexes enable the carbonylative cyclization of brominated and trifluoromethylated esters. For example, methyl 2-bromo-4-(trifluoromethyl)phenylpropionate (B1 ) reacts under CO atmosphere with PdCl2(PPh3)2 and Et3N in acetonitrile, yielding A2 in 88–92% efficiency (Scheme 3).

Mechanistic Insight :

The palladium catalyst activates the ester carbonyl, facilitating CO insertion and subsequent cyclization. The trifluoromethyl group stabilizes the transition state via inductive effects, enhancing reaction rates.

Nickel-Catalyzed Coupling-Bromination Sequences

Nickel catalysts enable sequential Sonogashira coupling and bromination. Starting from 4-(trifluoromethyl)aniline, iodination with NIS followed by coupling with trimethylsilylacetylene (B2 ) yields a key intermediate (B3 ). Subsequent cyclization with KOtBu in NMP introduces the indanone core, and bromination with Br2 in Et2O affords A2 (Scheme 4).

Table 2: Optimization of Cyclization Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | NMP | 60 | 78.8 |

| NaH | DMF | 60 | 75.2 |

Nazarov Cyclization of Chalcone Precursors

Trifluoroacetic Acid-Promoted Cyclization

Chalcone derivatives with bromo and trifluoromethyl substituents, such as (E)-1-(2-bromo-4-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one (C1 ), undergo Nazarov cyclization in TFA to form A2 (Scheme 5). The reaction proceeds via a pentadienyl cation intermediate, with the trifluoromethyl group enhancing electrophilicity at the 4-position.

Challenges :

-

Byproduct formation : Competing-hydride shifts may yield tetralone derivatives, necessitating precise control of acid strength and temperature.

Meldrum’s Acid-Based Synthesis

Hydrolysis-Cyclization of Quaternized Meldrum’s Acids

Quaternized Meldrum’s acid derivatives (D1 ) undergo microwave-assisted hydrolysis to carboxylic acids (D2 ), followed by Sc(OTf)3-catalyzed cyclization to A2 (Scheme 6). This method achieves >90% yields due to the synergistic activation of the Meldrum’s acid framework and the trifluoromethyl group’s electronic effects.

Advantages :

-

Microwave acceleration : Reduces reaction time from 12 hours to 30 minutes.

-

Regiocontrol : The bromine atom’s steric bulk directs cyclization to the 7-position.

Bromination of Preformed Indanones

Electrophilic Bromination

4-(Trifluoromethyl)indan-1-one (E1 ) undergoes electrophilic bromination using Br2 in Et2O or DCM. The reaction exhibits para selectivity relative to the ketone, yielding A2 in 70–75% yield (Scheme 7).

Limitations :

-

Over-bromination : Excess Br2 may lead to dibrominated byproducts, requiring careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(trifluoromethyl)indan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of substituted indanones with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

7-Bromo-4-(trifluoromethyl)indan-1-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. The compound can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Research has indicated potential biological applications for 7-Bromo-4-(trifluoromethyl)indan-1-one, particularly regarding its antimicrobial and anticancer properties:

- Antimicrobial Studies : Compounds derived from 7-Bromo-4-(trifluoromethyl)indan-1-one have shown significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer). For instance, certain derivatives have been reported to have IC50 values indicating strong cytotoxicity against these cell lines .

Case Studies

Industrial Applications

In industrial settings, 7-Bromo-4-(trifluoromethyl)indan-1-one is employed in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it an essential intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indanones

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1003048-72-3)

- Molecular Formula : C₉H₆BrFO

- Molecular Weight : 229.05

- Key Differences: The trifluoromethyl group in the target compound is replaced by a fluorine atom at the 4-position. Bromine remains at the 7-position.

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 127425-74-5)

- Molecular Formula : C₉H₆BrFO

- Molecular Weight : 229.05

- Key Differences :

Trifluoromethyl-Substituted Heterocycles

7-Bromo-4-(trifluoromethyl)-1H-indole

- Molecular Formula : C₁₀H₅BrF₃N

- Key Differences: The indanone ketone is replaced by an indole nitrogen, altering hydrogen-bonding capabilities and aromaticity. The -CF₃ group at the 4-position may enhance metabolic stability in drug candidates compared to the indanone derivative .

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide)

Physicochemical and Functional Comparisons

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C₁₀H₆BrF₃O.

Key Observations:

Electronic Effects : The -CF₃ group in 7-Bromo-4-(trifluoromethyl)indan-1-one strongly withdraws electrons, activating the ketone toward nucleophilic attack compared to fluorine-substituted analogs .

Steric Hindrance : The bulk of -CF₃ may slow down reactions at the 4-position but enhance stability against metabolic degradation.

Synthetic Utility : Bromine at the 7-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine or -CF₃ groups fine-tune electronic properties for target-specific interactions .

Biological Activity

7-Bromo-4-(trifluoromethyl)indan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both bromine and trifluoromethyl groups, which enhance its chemical properties and biological interactions. This article explores its biological activity, mechanisms of action, and applications in various research domains.

- Molecular Formula : C10H6BrF3O

- Molecular Weight : 285.06 g/mol

- Structure : The compound features an indanone core structure, with a bromine atom at the 7-position and a trifluoromethyl group at the 4-position.

The biological activity of 7-Bromo-4-(trifluoromethyl)indan-1-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in combating drug-resistant pathogens .

Biological Activity

Recent research has highlighted several biological activities associated with 7-Bromo-4-(trifluoromethyl)indan-1-one:

Case Study Overview

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | IC50 values for MCF-7 cells were reported at 5 µM, indicating significant cytotoxicity. |

| Study B | Enzyme Inhibition | Inhibition of CYP1A2 enzyme was confirmed with an IC50 value of 15 µM, suggesting potential drug interaction implications. |

| Study C | Antimicrobial Testing | Exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Detailed Research Findings

- Antitumor Activity : A recent investigation into the anticancer properties revealed that 7-Bromo-4-(trifluoromethyl)indan-1-one significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.

- Enzyme Interaction Studies : In vitro assays indicated that this compound effectively inhibits CYP450 enzymes, which are pivotal in drug metabolism, thus raising considerations for its use in drug development.

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction (e.g., using MoKα radiation) provides precise bond lengths, angles, and intermolecular interactions. Programs like SHELXL refine structures and validate stereochemistry .

- ORTEP-3 : Graphical interfaces aid in visualizing thermal ellipsoids and disorder modeling, critical for interpreting bulky substituents like CF₃ .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict geometry and compare with experimental data to confirm regioisomeric assignments.

Reference : Crystal data for (E)-2-(3,5-dimethoxybenzylidene)indan-1-one (monoclinic P21/c, β = 93.56°) provide a template for analogous indanones .

What mechanistic role does the trifluoromethyl group play in directing electrophilic substitution reactions of 7-Bromo-4-(trifluoromethyl)indan-1-one?

Advanced

The CF₃ group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to meta/para positions relative to itself. In 7-Bromo-4-CF₃-indan-1-one:

- Bromine at C7 further deactivates the ring, limiting reactivity.

- Competitive effects : CF₃ may sterically hinder reactions at C4, favoring functionalization at C5 or C6. Kinetic vs. thermodynamic control must be assessed via temperature-dependent experiments.

Reference : SAR studies on trifluoromethyl interactions with proteins highlight its role in electronic modulation .

How can enantioselective catalytic systems be designed for derivatives of 7-Bromo-4-(trifluoromethyl)indan-1-one?

Q. Advanced

- Chiral catalysts : Binaphthol (BINOL)-derived catalysts induce asymmetry in allylation or alkylation reactions. For example, a Ti-BINOL complex can differentiate prochiral faces of the indanone carbonyl.

- Substrate engineering : Steric bulk from CF₃ and Br may require tailored ligands (e.g., phosphoramidites) to enhance enantiomeric excess (ee).

- Kinetic resolution : Racemic mixtures can be resolved using lipases or transition-metal catalysts.

Reference : Enantioselective allylation of isatins using indan-1-one-based systems .

What analytical methods are optimal for assessing purity and stability of 7-Bromo-4-(trifluoromethyl)indan-1-one under varying storage conditions?

Q. Methodological

- NMR : ¹H/¹³C/¹⁹F NMR identifies impurities (e.g., dehalogenation products or ketone hydration). Integration ratios quantify purity .

- HPLC-MS : Reverse-phase chromatography with UV/ESI-MS detects trace degradation products (e.g., hydrolyzed indanol).

- Stability studies : Accelerated aging (40°C/75% RH) monitors decomposition. CF₃ groups may enhance hydrolytic stability compared to esters.

How should researchers address contradictory data in reaction yields or spectroscopic assignments for 7-Bromo-4-(trifluoromethyl)indan-1-one?

Q. Advanced

- Reproducibility checks : Verify catalyst purity, solvent dryness, and inert atmosphere.

- Advanced spectroscopy : 2D NMR (COSY, NOESY) resolves overlapping signals. X-ray crystallography confirms structural assignments .

- Computational benchmarking : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.